Trisiloxane, 1,5-dimethoxy-1,1,3,3,5,5-hexamethyl-
Overview
Description
Trisiloxane, 1,5-dimethoxy-1,1,3,3,5,5-hexamethyl- is a clear, colorless liquid with the molecular formula C8H24O4Si3 and a molecular weight of 268.53 g/mol. This compound is part of the trisiloxane family, which is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Result of Action
One study suggests that a similar compound can improve the photosensitivity and flexibility of photosensitive resin .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Trisiloxane . For instance, its reactivity and stability could be affected by factors such as temperature, pH, and the presence of other chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trisiloxane, 1,5-dimethoxy-1,1,3,3,5,5-hexamethyl- typically involves the reaction of dimethylchlorosilane with methanol in the presence of a catalyst. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{SiCl}_2 + 2 \text{CH}_3\text{OH} \rightarrow \text{(CH}_3\text{)}_2\text{Si(OCH}_3\text{)}_2 + 2 \text{HCl} ] This intermediate product is then further reacted with hexamethyldisiloxane under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified through distillation and other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Trisiloxane, 1,5-dimethoxy-1,1,3,3,5,5-hexamethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: It undergoes substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens and alkylating agents are commonly used.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted siloxanes depending on the reagents used.
Scientific Research Applications
Trisiloxane, 1,5-dimethoxy-1,1,3,3,5,5-hexamethyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other siloxane compounds.
Biology: Employed in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Comparison with Similar Compounds
Trisiloxane, 1,1,1,5,5,5-hexamethyl-3,3-bis(trimethylsilyl)oxy-: Similar in structure but with different functional groups, leading to variations in properties and applications.
1,1,3,3,5,5-Hexamethyltrisiloxane: Another member of the trisiloxane family with distinct properties and uses.
Uniqueness: Trisiloxane, 1,5-dimethoxy-1,1,3,3,5,5-hexamethyl- is unique due to its specific functional groups, which impart distinct chemical reactivity and physical properties. This makes it particularly useful in applications requiring precise control over surface properties and reactivity.
Properties
IUPAC Name |
bis[[methoxy(dimethyl)silyl]oxy]-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H24O4Si3/c1-9-13(3,4)11-15(7,8)12-14(5,6)10-2/h1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBUOUJYDAMWCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)O[Si](C)(C)O[Si](C)(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24O4Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452712 | |
Record name | Trisiloxane, 1,5-dimethoxy-1,1,3,3,5,5-hexamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear viscous liquid; [Gelest MSDS] | |
Record name | Dimethicone copolyol methyl ether | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20610 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
68951-97-3, 17866-01-2 | |
Record name | Siloxanes and Silicones, di-Me, methoxy-terminated | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trisiloxane, 1,5-dimethoxy-1,1,3,3,5,5-hexamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Siloxanes and Silicones, di-Me, methoxy-terminated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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